molecular formula C10H11ClO B3250573 2-(4-Chlorophenyl)-2-methylpropanal CAS No. 20401-29-0

2-(4-Chlorophenyl)-2-methylpropanal

Cat. No. B3250573
CAS RN: 20401-29-0
M. Wt: 182.64 g/mol
InChI Key: YNXOMDRPWQMDQL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylpropanal, commonly known as Clonazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic drug that is used for the treatment of anxiety, panic attacks, and insomnia. Clonazolam is a research chemical and is not approved for medical use in humans.

Scientific Research Applications

Photocatalytic Degradation

  • 2-(4-Chlorophenyl)-2-methylpropanal has been studied in the context of photocatalytic degradation, particularly in titanium dioxide suspensions containing copper ions or sulfates. This research is significant for understanding the degradation of chlorophenols under natural light conditions, contributing to environmental remediation efforts (Lin et al., 2018).

Antibacterial Agents

  • Research has been conducted on the synthesis of novel antibacterial agents using derivatives of 2-(4-Chlorophenyl)-2-methylpropanal. These compounds have shown efficacy against both gram-negative and gram-positive bacteria, highlighting their potential in medical applications (Sheikh et al., 2009).

Synthesis of Phenanthrenes

  • The compound has been utilized in the synthesis of phenanthrenes through iron-catalyzed [4+2] benzannulation reactions. This process is notable for its tolerance of sensitive functional groups and has applications in the synthesis of complex organic molecules (Matsumoto et al., 2011).

Quantum Mechanical Studies

  • Vibrational spectroscopic and quantum mechanical studies have been conducted on derivatives of 2-(4-Chlorophenyl)-2-methylpropanal. These studies provide insights into the molecular structure and electronic properties, which are crucial for understanding its reactivity and potential applications (Kuruvilla et al., 2018).

Antitrypanosomal and Antileishmanial Activities

  • Quaternary arylalkylammonium derivatives of 2-amino-4-chlorophenyl phenyl sulfides, structurally related to 2-(4-Chlorophenyl)-2-methylpropanal, have shown strong antitrypanosomal and antileishmanial activities in vitro. This research opens up avenues for new treatments against parasitic diseases (Parveen et al., 2005).

properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXOMDRPWQMDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methylpropanal

Synthesis routes and methods I

Procedure details

To a stirring solution of 41.7 grams (0.226 mole) of 2-methyl-2-(4-chlorophenyl)propanol in 100 mL of dimethyl sulfoxide is added 126 mL (0.904 mole) of triethylamine. A solution of 63.0 grams (0.452 mole) of triethylamine-sulfur trioxide complex in 300 mL of dimethyl sulfoxide is then added portionwise during a 15 minute period. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about five hours. The reaction mixture is then poured into about 500 mL of ice, and made acidic with aqueous 2N hydrochloric acid. The mixture is then extracted with two 100 mL portions of diethyl ether. The combined extracts are dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 22.9 grams of 2-methyl-2-(4-chlorophenyl)propanaldehyde. The NMR spectrum is consistent with the proposed structure.
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41.7 g
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126 mL
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Synthesis routes and methods II

Procedure details

Diisobutylaluminum hydride (0.236 mol, 236 mL of a 1M solution in hexane) is added over 90 minutes to a solution of p-chloro-α-methylhydratroponitrile (32.6 g, 0.181 mol) in diethyl ether under nitrogen at 0° C. After the addition is complete, water and 6N hydrochloric acid are added to the reaction mixture while maintaining the temperature below 30° C. The resultant aqueous solution is stirred overnight at room temperature and extracted with diethyl ether The organic extracts are combined, washed sequentially with 2N hydrochloric acid and water, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the title product as an oil (31.1 g, 94% yield).
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Yield
94%

Synthesis routes and methods III

Procedure details

The DMSO (436 mL, 61.4 mmol) was dissolved in 100 mL of DCM and treated with oxalyl chloride (4.02 μL, 46.6 mmol) at −78° C. The solution stirred for 30 minutes at −78° C. before the 2-(4-chlorophenyl)-2-methyl-propan-1-ol (5.67 g, 30.7 mmol) was added dropwise as a solution in 10 mL of DCM. After addition was complete, the solution was stirred for two hours at −78° C., and then treated with triethyl amine (25.7 mL, 184 mmol). The solution was allowed to warm to ambient temperature and stir for three hours. The solution was quenched with the addition of water and partitioned with more DCM. The aqueous was extracted with DCM, and the combined organics were dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by chromatography (silica, hexanes/ethyl acetate gradients) to afford 2-(4-chlorophenyl)-2-methylpropionaldehyde as a yellow oil (5.60 g, 99%). 1H NMR (CDCl3, 400 MHz) δ 9.48 (s, 1H), 7.35 (d, J=8.8 Hz, 2H), 7.21 (d, J=8.8 Hz, 1H), 1.45 (s, 6H).
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436 mL
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100 mL
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4.02 μL
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5.67 g
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25.7 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

To a stirring solution of oxalyl chloride (1.422 mL, 16.25 mmol) in 40 mL of dichloromethane at −5° C. was added dimethylsulfoxide (1.153 mL, 16.25 mmol) dropwise. After 15 min of stirring, a solution of 2-(4-chlorophenyl)-2-methylpropan-1-ol (1.0 g, 5.42 mmol) in 15 mL of dichloromethane was added dropwise and the resulting mixture was stirred for 30 min at the same temperature. Then triethylamine (3.02 mL, 21.66 mmol) was added and the resulting mixture was stirred for 1 hr at −20° C. with gradual warm-up to room temperature over 2 hrs. The reaction was quenched with water and extracted with ether. The organic layer was separated and washed with brine. It was then dried over anhyd. magnesium sulfate, concentrated and chromatographed using silica gel flash chromatography to yield 2-(4-chlorophenyl)-2-methylpropanal (0.82 g, 4.49 mmol, 83% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 9.48 (1H, s), 7.33-7.39 (2H, m), 7.21 (2H, d, J=8.79 Hz), 1.46 (6H, s).
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1.422 mL
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1.153 mL
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40 mL
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1 g
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15 mL
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3.02 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-methylpropanal
Reactant of Route 2
2-(4-Chlorophenyl)-2-methylpropanal
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Reactant of Route 4
2-(4-Chlorophenyl)-2-methylpropanal
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2-(4-Chlorophenyl)-2-methylpropanal
Reactant of Route 6
2-(4-Chlorophenyl)-2-methylpropanal

Citations

For This Compound
5
Citations
H Uneme, Y Okada - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
When 1,4-diaryl-4-methyl-1,3-pentanediol was treated with diethylaminosulfur trifluoride to introduce fluorine atoms into the central link, 1,2-aryl group migration products which have a 1…
Number of citations: 8 www.journal.csj.jp
AE Baydar, M Elliott, AW Farnham, NF Janes… - Pesticide …, 1988 - Wiley Online Library
Synthesis and testing for insecticidal activity ofa wide range of combinations representing simultaneous variation in the acid or alcohol and central fragments of non‐ester pyrethroids …
Number of citations: 7 onlinelibrary.wiley.com
X Cai - 2019 - search.proquest.com
Benzylic quaternary centers are important motifs in organic active pharmaceutical ingredients, agrochemicals, and materials. I have developed three new reaction methods empowered …
Number of citations: 3 search.proquest.com
Y Kawaguchi, S Yasuda, C Mukai - The Journal of Organic …, 2017 - ACS Publications
Treatment of the benzylallene-internal alkynes with [RhCl(CO) 2 ] 2 effected a cycloisomerization via a C sp2 –H bond activation to produce the tricyclo[9.4.0.0 ]pentadecapentaene …
Number of citations: 11 pubs.acs.org
K Yasuaki, Y Shigeo, M Chisato - 2017 - core.ac.uk
Abstract Treatment of the benzylallene-internal alkynes with [RhCl (CO) 2] 2 effected a novel cycloisomerization via a Csp2–H bond activation to produce the tricyclo [9.4. 0.03, 8] …
Number of citations: 3 core.ac.uk

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